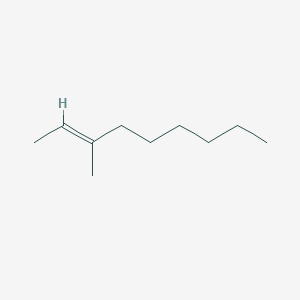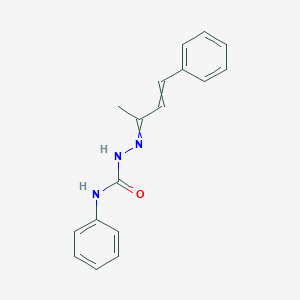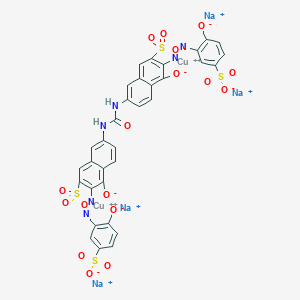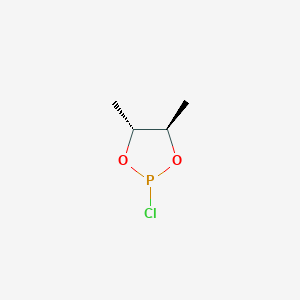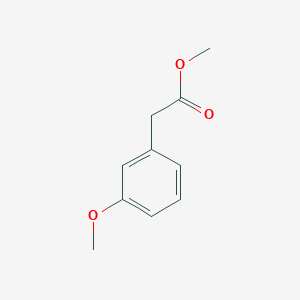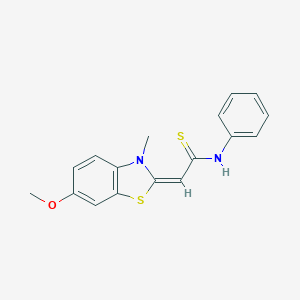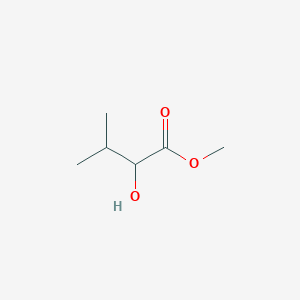
Methyl 2-hydroxy-3-methylbutanoate
Vue d'ensemble
Description
Methyl 2-hydroxy-3-methylbutanoate is a chemical compound with the empirical formula C6H12O3 . It is a volatile organic compound that is often used in laboratory settings .
Molecular Structure Analysis
The molecular weight of Methyl 2-hydroxy-3-methylbutanoate is 132.16 . The molecule consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Application in Oenology
Specific Scientific Field
The specific scientific field is Oenology , the science and study of wine and winemaking .
Comprehensive and Detailed Summary of the Application
“Methyl 2-hydroxy-3-methylbutanoate” has been identified as a potential marker of lactic acid bacteria esterase activity in wines . This compound contributes to the fruity ester profile of the wine .
Detailed Description of the Methods of Application or Experimental Procedures
The enantiomers of this fruity ester were quantitated in 99 wines from various vintages and French regions using chiral gas chromatography (γ-cyclodextrin phase) .
Thorough Summary of the Results or Outcomes Obtained
The results of the study showed that “Methyl 2-hydroxy-3-methylbutanoate” was present in the wines tested, indicating that it could be a useful marker for lactic acid bacteria esterase activity . However, the study did not provide specific quantitative data or statistical analyses .
Application in Perfumery and Food Flavoring
Specific Scientific Field
The specific scientific field is Perfumery and Food Science .
Comprehensive and Detailed Summary of the Application
“Methyl 2-hydroxy-3-methylbutanoate” can be produced by distillation from essential oils of vegetable origin. It is manufactured on a small scale for use in perfumes and as a food flavoring .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is distilled from essential oils of vegetable origin. It is then used in the formulation of perfumes and food flavorings .
Thorough Summary of the Results or Outcomes Obtained
The use of “Methyl 2-hydroxy-3-methylbutanoate” in perfumes and food flavorings contributes to the overall sensory experience. However, specific quantitative data or statistical analyses regarding its impact are not provided .
Application in Combustion Studies
Specific Scientific Field
The specific scientific field is Combustion Studies .
Comprehensive and Detailed Summary of the Application
“Methyl 2-hydroxy-3-methylbutanoate” has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel .
Detailed Description of the Methods of Application or Experimental Procedures
In combustion studies, “Methyl 2-hydroxy-3-methylbutanoate” is used as a stand-in for larger fatty acid methyl esters. This allows researchers to study the combustion properties of biodiesel in a more controlled and simplified manner .
Thorough Summary of the Results or Outcomes Obtained
The use of “Methyl 2-hydroxy-3-methylbutanoate” in combustion studies helps researchers understand the combustion properties of biodiesel. However, specific quantitative data or statistical analyses regarding its impact are not provided .
Application in Sparkling Wine Production
Specific Scientific Field
The specific scientific field is Food Science , specifically in the production of sparkling wines .
Comprehensive and Detailed Summary of the Application
“Methyl 2-hydroxy-3-methylbutanoate” has been identified in the volatile aroma compounds profile and organic acid composition of commercial sparkling wine samples . This compound contributes to the overall sensory experience of the wine .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is identified in the wines using gas chromatography . It is naturally present in the wines and contributes to their aroma .
Thorough Summary of the Results or Outcomes Obtained
The presence of “Methyl 2-hydroxy-3-methylbutanoate” in sparkling wines contributes to their unique aroma profile . However, specific quantitative data or statistical analyses regarding its impact are not provided .
Application in Chemical Research
Specific Scientific Field
The specific scientific field is Chemical Research .
Comprehensive and Detailed Summary of the Application
“Methyl 2-hydroxy-3-methylbutanoate” is used in chemical research as a unique chemical . It is provided to early discovery researchers for various applications .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is used in various chemical reactions and studies . The specific methods of application or experimental procedures would depend on the particular research context .
Thorough Summary of the Results or Outcomes Obtained
The use of “Methyl 2-hydroxy-3-methylbutanoate” in chemical research contributes to the advancement of scientific knowledge . However, specific quantitative data or statistical analyses regarding its impact are not provided .
Safety And Hazards
Methyl 2-hydroxy-3-methylbutanoate is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement H319, which means it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
methyl 2-hydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBMDFJWFIEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339010 | |
| Record name | Methyl 2-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-3-methylbutanoate | |
CAS RN |
17417-00-4 | |
| Record name | Methyl 2-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-hydroxy-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
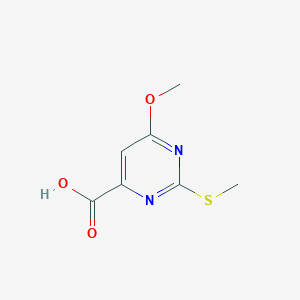
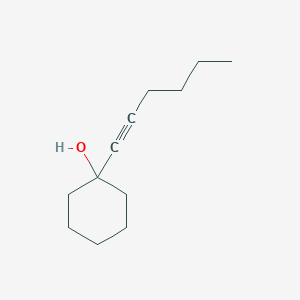
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)
